molecular formula C23H26ClN3O7S B2785159 3-((4-chlorophenyl)sulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide CAS No. 922836-24-6

3-((4-chlorophenyl)sulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide

Cat. No.: B2785159
CAS No.: 922836-24-6
M. Wt: 523.99
InChI Key: CFEFCTLBHQGTKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, with the molecular formula C₂₃H₂₆ClN₃O₇S and molecular weight 523.9864 g/mol (CAS RN: 922836-24-6), is a sulfonamide-oxadiazole hybrid characterized by a 1,3,4-oxadiazole core linked to a 3,4,5-triethoxyphenyl group and a 4-chlorophenylsulfonyl-propanamide moiety . The triethoxy substitution on the phenyl ring enhances lipophilicity, which may improve blood-brain barrier penetration compared to simpler analogs .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN3O7S/c1-4-31-18-13-15(14-19(32-5-2)21(18)33-6-3)22-26-27-23(34-22)25-20(28)11-12-35(29,30)17-9-7-16(24)8-10-17/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEFCTLBHQGTKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((4-chlorophenyl)sulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide is a synthetic derivative that incorporates a 1,3,4-oxadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure

The compound can be represented by the following structural formula:

  • Molecular Formula: C20H24ClN3O4S
  • Molecular Weight: 429.93 g/mol

Antimicrobial Activity

Research has indicated that derivatives of 1,3,4-oxadiazole exhibit notable antimicrobial properties. A study screened various synthesized compounds for their antibacterial potential and found that compounds with similar structures showed significant activity against various bacterial strains. Specifically, compounds with the oxadiazole core have been linked to anti-tuberculosis and anti-inflammatory activities .

CompoundActivity TypeBacterial Strains TestedResult
8fAntibacterialE. coli, S. aureusModerate activity
8dEnzyme Inhibitionα-glucosidaseStrong inhibition
8iUrease InhibitionUreaseBest inhibitor

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. The oxadiazole derivatives are particularly noted for their ability to inhibit enzymes such as acetylcholinesterase and urease. The structure of the compound allows for effective binding interactions with these enzymes, which is crucial for their inhibitory activity .

Binding Affinity Studies

Binding studies using bovine serum albumin (BSA) have been conducted to understand the interaction between the synthesized compounds and serum proteins. These studies help infer the pharmacokinetic properties of the compounds in biological systems. The results indicated that the synthesized oxadiazole derivatives exhibit moderate binding affinity to BSA, suggesting potential for systemic circulation upon administration .

Case Studies

  • Antibacterial Screening
    A study conducted by researchers at Forman Christian College University involved synthesizing several oxadiazole derivatives and evaluating their antibacterial properties against common pathogens. Among these, a derivative similar to the compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
  • Enzyme Inhibition Analysis
    The same research also assessed enzyme inhibition capabilities where one of the synthesized compounds showed a remarkable ability to inhibit α-glucosidase, which is relevant in managing diabetes mellitus by delaying carbohydrate absorption .

Comparison with Similar Compounds

Physicochemical and Bioactivity Comparisons

Physicochemical Properties
  • Melting Points : Compounds with electron-withdrawing groups (e.g., nitro in 8h: 158–159°C ) have higher melting points than ethoxy-substituted derivatives (e.g., 7l: 177–178°C ), reflecting differences in crystallinity and intermolecular interactions.
  • Lipophilicity : The triethoxy groups in the target compound likely enhance logP values compared to methyl (7b: logP ~3.2) or ethyl (7k: logP ~3.5) analogs, favoring membrane permeability .
Bioactivity
  • The target compound’s triethoxy groups may enhance allosteric modulation of neurological receptors.
  • Toxicity : Hemolytic activity studies on analogs (e.g., 7a–q) indicate lower toxicity (IC₅₀ > 100 µM) compared to thiazole derivatives (e.g., 8d–h), which showed moderate cytotoxicity .

Key Research Findings

Substituent Impact : Ethoxy and triethoxy groups improve solubility and bioavailability over chlorophenyl or nitro-substituted analogs .

Oxadiazole vs. Thiadiazole : Oxadiazole derivatives (e.g., target compound) exhibit better metabolic stability than thiadiazole-based compounds (e.g., ) due to reduced susceptibility to enzymatic degradation .

Synthetic Flexibility : The LiH/DMF-mediated amidation step (used in synthesizing 7a–q ) allows efficient introduction of diverse substituents, enabling structure-activity relationship (SAR) studies.

Q & A

Q. How can researchers optimize the synthesis of 3-((4-chlorophenyl)sulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide to improve yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of the 4-chlorophenyl group, formation of the oxadiazole ring, and coupling with the triethoxyphenyl moiety. Key steps:
  • Sulfonylation : Use 4-chlorobenzenesulfonyl chloride under anhydrous conditions with a base (e.g., pyridine) to minimize hydrolysis .
  • Oxadiazole Formation : Cyclize the precursor hydrazide using phosphorous oxychloride (POCl₃) at reflux. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
  • Coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the sulfonylpropanamide to the oxadiazole ring. Purify via column chromatography (silica gel, gradient elution with dichloromethane/methanol) .
  • Yield Optimization : Adjust solvent polarity (e.g., DMF for solubility) and reaction time (typically 12-24 hours) based on NMR monitoring of intermediates .

Q. What spectroscopic techniques are most effective for validating the structure of this compound?

  • Methodological Answer :
  • 1H/13C-NMR : Confirm the presence of the triethoxyphenyl group via aromatic protons (δ 6.8–7.2 ppm) and methoxy signals (δ 3.8–4.1 ppm). The sulfonyl group appears as a singlet near δ 3.3 ppm (CH₂) .
  • IR Spectroscopy : Identify key functional groups: sulfonyl S=O stretch (~1350 cm⁻¹), oxadiazole C=N (~1600 cm⁻¹), and amide N-H (~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]+ at m/z ~550–560) and fragmentation patterns matching the sulfonyl and oxadiazole moieties .

Q. What preliminary assays are recommended to assess its biological activity?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against alkaline phosphatase (ALP) or cyclooxygenase-2 (COX-2) using spectrophotometric assays (e.g., p-nitrophenyl phosphate hydrolysis for ALP at λ = 405 nm) .
  • Antimicrobial Activity : Use agar diffusion assays with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 10–100 µg/mL .
  • Cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay, comparing IC₅₀ values to reference drugs like doxorubicin .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like COX-2 (PDB: 5KIR). Prioritize poses with sulfonyl and oxadiazole groups forming hydrogen bonds to catalytic residues (e.g., Arg120) .
  • QSAR Analysis : Correlate substituent effects (e.g., triethoxy vs. trimethoxy groups) with bioactivity using descriptors like logP and polar surface area. Resolve discrepancies by comparing predicted vs. experimental IC₅₀ values .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess target stability. Analyze RMSD and binding free energy (MM/PBSA) to validate selectivity .

Q. What strategies mitigate synthetic challenges in scaling up this compound for in vivo studies?

  • Methodological Answer :
  • Flow Chemistry : Implement continuous-flow reactors for sulfonylation and coupling steps to enhance reproducibility and reduce side reactions .
  • Crystallization Optimization : Use solvent mixtures (e.g., ethanol/water) to improve crystal habit for X-ray diffraction validation. SHELX software can refine structural parameters .
  • Purity Control : Employ HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Target ≥98% purity for pharmacokinetic studies .

Q. How do structural analogs with modified substituents (e.g., chloro vs. fluoro, ethoxy vs. methoxy) affect target selectivity?

  • Methodological Answer :
  • Comparative SAR : Synthesize analogs (e.g., replacing 3,4,5-triethoxy with 3,4-dimethoxyphenyl) and test against isoforms (e.g., COX-1 vs. COX-2). Use selectivity ratios (IC₅₀_COX-1/IC₅₀_COX-2) to quantify improvements .
  • Electrostatic Potential Maps : Generate maps via Gaussian09 to visualize how electron-withdrawing groups (e.g., -Cl) enhance sulfonyl interaction with basic residues in binding pockets .
  • In Vivo Metabolite Profiling : Compare pharmacokinetics (AUC, t₁/₂) of analogs in rodent models to identify metabolically stable candidates .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s antimicrobial efficacy?

  • Methodological Answer :
  • Standardized Protocols : Adopt CLSI guidelines for MIC determination. Test under consistent conditions (pH 7.4, 37°C) with clinical isolates to minimize strain variability .
  • Biofilm Assays : Use crystal violet staining to assess activity against S. epidermidis biofilms, which may explain discrepancies in planktonic vs. biofilm-associated efficacy .
  • Synergy Studies : Combine with β-lactams or fluoroquinolones to evaluate potentiation effects using checkerboard assays (FIC index ≤0.5 indicates synergy) .

Experimental Design Recommendations

Q. What controls are critical for validating the compound’s mechanism of action in enzyme inhibition assays?

  • Methodological Answer :
  • Positive Controls : Include known inhibitors (e.g., celecoxib for COX-2) to benchmark activity .
  • Negative Controls : Use heat-denatured enzymes or inactive analogs (e.g., methylated sulfonyl group) to confirm specificity .
  • Pre-incubation Studies : Assess time-dependent inhibition by pre-incubating the compound with the enzyme for 0–60 minutes before adding substrate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.